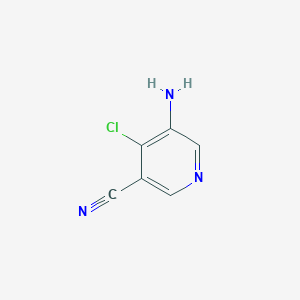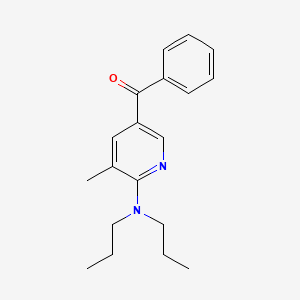
2-Aminoadamantane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminoadamantane-2-carboxamide is a derivative of adamantane, a polycyclic cage molecule known for its high symmetry and remarkable properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoadamantane-2-carboxamide typically involves the amidation of 2-Aminoadamantane-2-carboxylic acid. One common method is the catalytic amidation of the carboxylic acid substrate with an amine functional group . This process can be facilitated by various catalysts and coupling reagents to activate the carboxylic acid and convert it into a more active intermediate, such as an anhydride, acyl imidazole, or acyl halide .
Industrial Production Methods
Industrial production of this compound may involve flow-based synthesis techniques, which offer high yields and scalability. These methods often utilize continuous flow reactors to ensure precise control over reaction conditions and improve safety .
Chemical Reactions Analysis
Types of Reactions
2-Aminoadamantane-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s unique structure allows it to participate in radical-based functionalization reactions, which can convert diamondoid C–H bonds to C–C bonds, incorporating diverse functional groups such as alkenes, alkynes, arenes, and carbonyl groups .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. For example, the hydrolysis of 2-Aminoadamantane-2-carbonitrile to form the corresponding carboxamide can be achieved using benzaldehyde in alkaline solution .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, radical-based functionalization can yield a variety of substituted adamantane derivatives with different functional groups .
Scientific Research Applications
2-Aminoadamantane-2-carboxamide has numerous scientific research applications across various fields:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Adamantane derivatives, including this compound, have shown promise in medicinal chemistry.
Industry: The compound is used in the development of new drug delivery systems and surface recognition studies.
Mechanism of Action
The mechanism of action of 2-Aminoadamantane-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, aminoadamantane compounds have been shown to inhibit viral ion channels and prevent viral entry by targeting the angiotensin-converting enzyme 2 (ACE2) receptor . This dual-mechanism action involves both channel blockade and targeted delivery of nitric oxide-related groups to inhibit receptor interaction .
Comparison with Similar Compounds
2-Aminoadamantane-2-carboxamide can be compared with other similar compounds, such as:
Properties
Molecular Formula |
C11H18N2O |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
2-aminoadamantane-2-carboxamide |
InChI |
InChI=1S/C11H18N2O/c12-10(14)11(13)8-2-6-1-7(4-8)5-9(11)3-6/h6-9H,1-5,13H2,(H2,12,14) |
InChI Key |
XUXCZQPJNQAHMK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-((3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-3,3-dimethylbutan-1-one](/img/structure/B13021955.png)
![tert-butyl-[(1R,5S)-3-oxo-6-bicyclo[3.1.0]hexanyl]carbamic acid](/img/structure/B13021961.png)
![(1S,2R,6R)-Bicyclo[4.1.0]heptan-2-ol](/img/structure/B13021964.png)




![7,7-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13021998.png)



